molecular formula C23H26N6O2 B6421462 N4-(2,5-dimethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946219-31-4

N4-(2,5-dimethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B6421462
CAS No.: 946219-31-4
M. Wt: 418.5 g/mol
InChI Key: NZXQVBLECOKVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(2,5-dimethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C23H26N6O2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.21172409 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N4-(2,5-dimethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits significant biological activity, particularly in the context of cancer treatment and enzyme inhibition. The following sections detail its biological activity, synthesis, and potential therapeutic applications.

The compound has been identified as a potent inhibitor of specific protein kinases, particularly casein kinase 1 (CK1) and epidermal growth factor receptor (EGFR) tyrosine kinases. Aberrant activation of CK1 has been linked to various cancers and central nervous system disorders. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can effectively inhibit CK1 with IC50 values indicating strong potency against this target .

Key Findings:

  • CK1 Inhibition: this compound demonstrates significant inhibitory activity against CK1, which is crucial for regulating cellular processes involved in cancer progression .
  • EGFR Inhibition: The compound also inhibits EGFR activity, which is essential for cell proliferation and survival in cancer cells. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Case Studies and Research Findings

Research has focused on the compound's efficacy in various cancer cell lines. For instance, studies involving A549 (lung cancer) and HCT-116 (colon cancer) cells have shown promising results:

Compound Cell Line IC50 (µM)
This compoundA5498.21
This compoundHCT-11619.56

These findings suggest that the compound is effective in inducing apoptosis and inhibiting cell cycle progression in cancer cells .

Structural Insights

The unique structure of this compound allows it to interact favorably with target enzymes. The presence of the dimethoxyphenyl and methylpropyl groups enhances its binding affinity towards CK1 and EGFR compared to other similar compounds .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole and pyrimidine derivatives. Common methods include:

  • Formation of the Pyrazole Ring: Starting materials are reacted under controlled conditions to form the initial pyrazole structure.
  • Pyrimidine Fusion: The pyrazole is then fused with a pyrimidine ring through cyclization reactions.
  • Substitution Reactions: The final compound is obtained by introducing the dimethoxyphenyl and methylpropyl groups through electrophilic substitution.

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-15(2)13-24-23-27-21(26-19-12-17(30-3)10-11-20(19)31-4)18-14-25-29(22(18)28-23)16-8-6-5-7-9-16/h5-12,14-15H,13H2,1-4H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXQVBLECOKVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.